

Benzyl alcohol-d5 safety data sheet (SDS) information

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Compound of Interest

Compound Name: Benzyl alcohol-d5

Cat. No.: B1357184

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An In-depth Technical Guide to the Safety of **Benzyl alcohol-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **Benzyl alcohol-d5**, presented in accordance with the specified requirements for data presentation, experimental protocols, and mandatory visualizations. This document is intended to be a key resource for researchers, scientists, and drug development professionals working with this deuterated solvent.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **Benzyl alcohol-d5** and its non-deuterated analog, Benzyl alcohol. The inclusion of data for the non-deuterated form is for comparative purposes, as much of the available toxicological data is for this compound.[\[1\]](#)

Table 1: Physical and Chemical Properties

Property	Benzyl alcohol-d5	Benzyl alcohol
Molecular Formula	C ₇ H ₃ D ₅ O	C ₇ H ₈ O
Molecular Weight	113.17 g/mol	108.14 g/mol
CAS Number	68661-10-9	100-51-6
Appearance	Colorless to light yellow liquid	Clear, colorless liquid
Density	1.094 g/mL at 25°C	1.044 g/cm ³
Melting Point	-16 to -13°C	-15.2°C
Boiling Point	203-205°C	205.3°C
Flash Point	100°C (212°F)	96°C (closed cup)
Auto-ignition Temperature	435°C (815°F)	436°C
Solubility in Water	No specific data; likely similar to Benzyl alcohol	Partially soluble (40 g/L @ 20°C)
Refractive Index	n ₂₀ /D 1.539	n ₂₀ /D 1.539

Sources:[2][3][4]

Table 2: Toxicological Data (for Benzyl alcohol)

Test	Species	Route	Value
LD50	Rat	Oral	1230 mg/kg
LD50	Rabbit	Dermal	2000 mg/kg
LC50	Rat	Inhalation	>4178 mg/m ³ (4 h)

Source:[1][5]

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H302+H312	Harmful if swallowed or in contact with skin.
Hazard	H319	Causes serious eye irritation.
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary	P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
Precautionary	P302+P352	IF ON SKIN: Wash with plenty of soap and water.
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:[1]

Experimental Protocols

The safety data presented in the SDS are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological and flammability assessments.

Acute Oral Toxicity - LD50 (OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425.[6] This method is a sequential test that uses a minimal number of animals to achieve a statistically significant result.

- Test Animals: Healthy, young adult rodents (typically female rats) are used.[6] Animals are fasted prior to dosing.[6]

- Dosing: The test substance is administered orally by gavage.[6] Dosing is performed sequentially, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.[6]
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]
- Data Analysis: The LD50 is calculated using the maximum likelihood method.[6]

Skin Irritation (OECD 439)

In vitro skin irritation is assessed using the Reconstructed Human Epidermis (RhE) Test Method as per OECD Test Guideline 439.[2][3]

- Test System: A commercially available RhE model is used, which mimics the properties of human skin.[2][3]
- Application: A fixed dose of the test substance is applied directly to the surface of the epidermis model.[7]
- Exposure and Incubation: After a defined exposure period, the tissues are rinsed and incubated.[7]
- Viability Assessment: Tissue viability is measured using a vital dye (e.g., MTT), which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold (e.g., $\leq 50\%$) indicates that the substance is an irritant.[7][8]

Eye Irritation (OECD 405)

The potential for a substance to cause acute eye irritation or corrosion is evaluated according to OECD Test Guideline 405.[5][9]

- Test Animals: A single animal (typically an albino rabbit) is used for the initial test.[10]
- Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[10]

- Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity.[5][10]
- Scoring: Lesions are scored to quantify the level of irritation. If severe irritation or corrosion is observed, no further testing is performed.[9][10]

Flash Point Determination

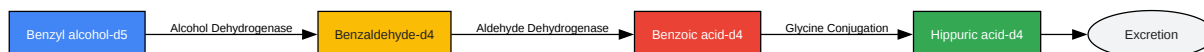
The flash point is determined using a standardized closed-cup method. While a specific OECD guideline number is not provided in the search results, standard methods like the Pensky-Martens closed-cup tester are commonly used.

- Apparatus: A closed-cup flash point tester is used.
- Procedure: The sample is heated at a slow, constant rate.
- Ignition Source: A small flame is periodically directed into the vapor space above the liquid.
- Flash Point: The flash point is the lowest temperature at which the vapors ignite.

Metabolism, Toxicology, and the Impact of Deuteration

Metabolic Pathway of Benzyl Alcohol

Benzyl alcohol is primarily metabolized in the liver. The main pathway involves the oxidation of the alcohol group to a carboxylic acid, forming benzoic acid. This is followed by conjugation with glycine to form hippuric acid, which is then excreted in the urine.[11][12] The initial oxidation steps are catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[12]



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Metabolic Pathway of **Benzyl Alcohol-d5**

Toxicological Mechanism

The toxicity of benzyl alcohol is related to the parent compound and its metabolites. High concentrations can lead to central nervous system depression. The "gasping syndrome" observed in neonates is attributed to the accumulation of benzoic acid, as newborns have a limited capacity for glycine conjugation.

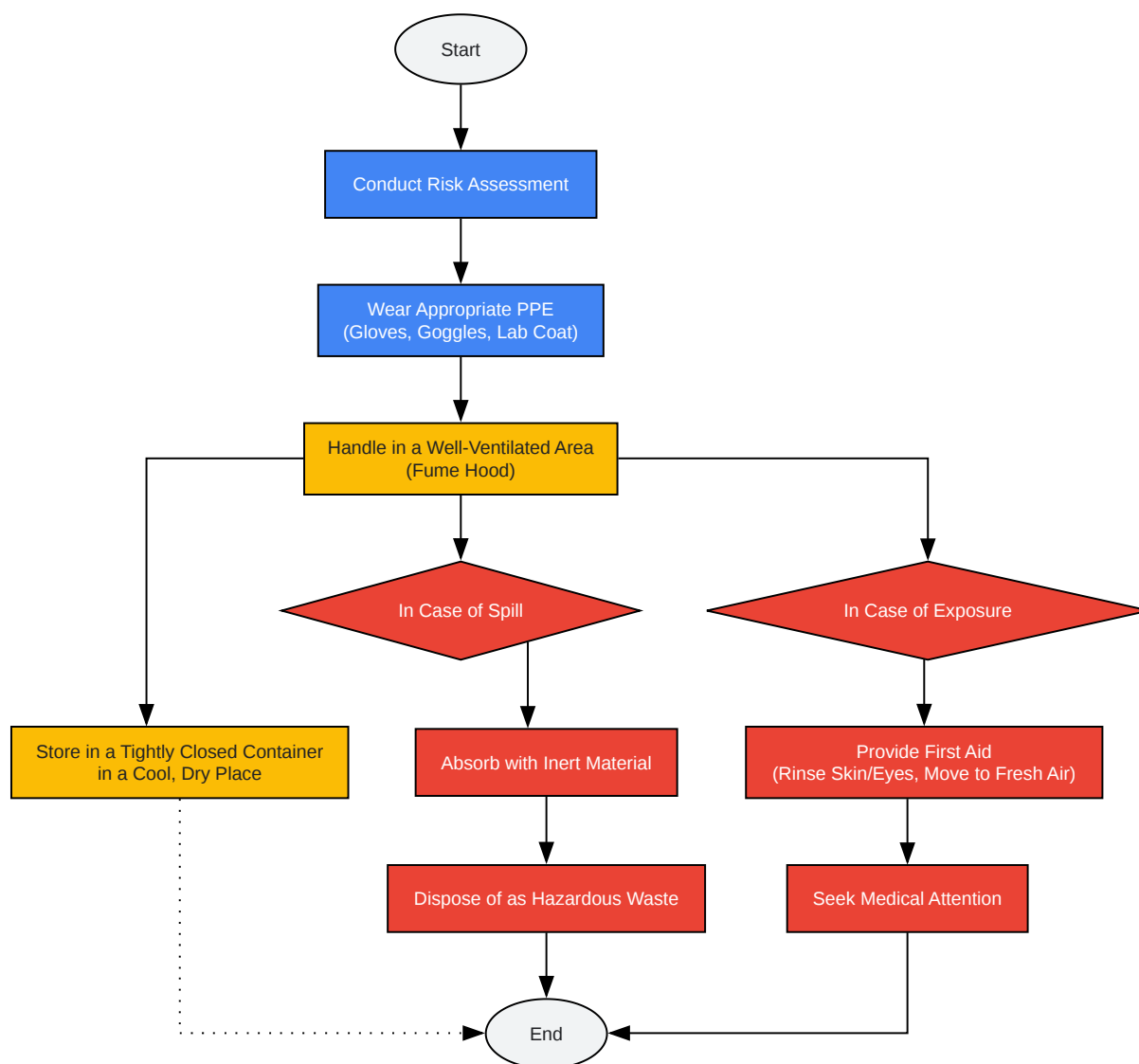
The Deuterium Kinetic Isotope Effect

The substitution of hydrogen with deuterium in **Benzyl alcohol-d5** can influence its metabolic rate due to the kinetic isotope effect (KIE).^{[1][13]} The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic oxidation reactions catalyzed by enzymes like cytochrome P450s.^{[1][13]} This can lead to a slower rate of metabolism for the deuterated compound.^[14]

For drug development professionals, this is a critical consideration. A slower metabolism can lead to a longer half-life and potentially altered pharmacokinetic and toxicokinetic profiles.^[14] While this can be advantageous in drug design, it also means that the toxicity profile of the deuterated compound may differ from its non-deuterated counterpart. Therefore, relying solely on the toxicological data of Benzyl alcohol for a safety assessment of **Benzyl alcohol-d5** may not be sufficient, and specific testing of the deuterated compound is advisable.

Safe Handling and Emergency Procedures

The following workflow outlines the key steps for the safe handling of **Benzyl alcohol-d5** in a laboratory setting.



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Safe Handling Workflow

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[1] For personal exposure, immediately flush the affected skin or eyes with plenty of water for at least 15 minutes and move to fresh air if inhaled.[1] Seek medical attention in all cases of exposure.[1]

Conclusion

Benzyl alcohol-d5 is a valuable solvent for various research and development applications. While its physical properties are very similar to its non-deuterated analog, the key difference lies in the potential for a slower metabolic rate due to the kinetic isotope effect. This could alter its pharmacokinetic and toxicological profile. Therefore, while the safety data for Benzyl alcohol provides a strong foundation for risk assessment, a cautious approach that considers the potential impact of deuterium is essential for ensuring a safe working environment. Adherence to the handling and emergency procedures outlined in this guide and the manufacturer's SDS is paramount.

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